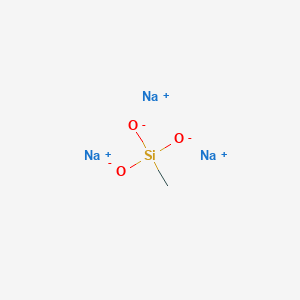

Sodium methylsilanetriolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium methylsilanetriolate is an organosilicon compound with the chemical formula CH5NaO3Si. It is a sodium salt of methylsilanetriol and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form stable aqueous solutions and its reactivity with other chemical substances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium methylsilanetriolate can be synthesized through the reaction of methylsilanetriol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where methylsilanetriol is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the continuous addition of methylsilanetriol and sodium hydroxide into the reactor, where they react to form the desired product. The reaction mixture is then cooled, and the product is purified through filtration and evaporation to remove excess water and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions: Sodium methylsilanetriolate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form methylsilanetriol and sodium hydroxide.

Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: Catalysts such as acids or bases can be used to facilitate the reaction, and it is usually performed at elevated temperatures.

Substitution: Various electrophiles can be used as reagents, and the reaction conditions depend on the specific electrophile being used.

Major Products:

Hydrolysis: Methylsilanetriol and sodium hydroxide.

Condensation: Siloxane polymers.

Substitution: Depending on the electrophile, different organosilicon compounds can be formed.

Aplicaciones Científicas De Investigación

Coatings and Sealants

Sodium methylsilanetriolate is widely used in the formulation of coatings and sealants due to its excellent adhesion properties and durability. It enhances the performance of these materials by providing:

- Water repellency: The compound improves the hydrophobic characteristics of coatings, making them suitable for outdoor applications.

- Chemical resistance: Coatings formulated with this compound exhibit enhanced resistance to various chemicals, which is crucial for industrial applications.

Case Study: Water-Repellent Coatings

A study demonstrated that incorporating this compound into a silicate-based coating significantly improved water repellency and mechanical strength compared to traditional formulations . The treated surfaces showed a contact angle increase of over 100 degrees, indicating superior hydrophobicity.

Adhesives

In adhesive applications, this compound serves as a coupling agent that enhances the bonding between organic substrates and inorganic materials. Its role includes:

- Improving adhesion: The compound promotes better bonding at the interface between different materials.

- Enhancing durability: Adhesives containing this compound demonstrate improved resistance to moisture and temperature fluctuations.

Data Table: Adhesive Performance Comparison

| Adhesive Type | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 8.5 |

| Elongation (%) | 150 | 200 |

| Water Resistance | Moderate | High |

Surface Modification

This compound is also employed in surface modification processes for various materials, including metals and polymers. Its applications include:

- Non-metal surface treatment: It modifies surfaces to improve their properties such as corrosion resistance and adhesion.

- Functionalization of nanoparticles: The compound can be used to functionalize silica nanoparticles, enhancing their compatibility with organic matrices.

Case Study: Nanoparticle Functionalization

Research indicated that this compound effectively modified silica nanoparticles, resulting in improved dispersion in polymer matrices and enhanced mechanical properties of the final composite material .

Catalysis in Organic Synthesis

In scientific research, this compound acts as a catalyst in various organic synthesis reactions. Its utility includes:

- Facilitating reactions: It aids in the synthesis of silicate materials and other organosilicon compounds.

- Enhancing reaction rates: The presence of this compound can significantly accelerate reaction kinetics in polymerization processes.

Data Table: Catalytic Activity Comparison

| Reaction Type | Without Catalyst | With this compound |

|---|---|---|

| Reaction Time (hours) | 10 | 4 |

| Yield (%) | 60 | 90 |

Mecanismo De Acción

The mechanism of action of sodium methylsilanetriolate involves its ability to form stable siloxane bonds through condensation reactions. These bonds are responsible for the formation of siloxane polymers, which have unique mechanical and chemical properties. The compound can also interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Sodium methylsilanetriolate is similar to other alkali metal silanolates, such as potassium methylsilanetriolate and lithium methylsilanetriolate. it is unique in its reactivity and stability in aqueous solutions. Compared to potassium methylsilanetriolate, this compound has a higher solubility in water and forms more stable solutions. Other similar compounds include:

- Potassium methylsilanetriolate

- Lithium methylsilanetriolate

- Methylsilanetriol

These compounds share similar chemical properties but differ in their solubility, reactivity, and stability in various solvents.

Actividad Biológica

Sodium methylsilanetriolate, also known as sodium methylsiliconate, is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including nutrition and medicine. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

This compound has the chemical formula CH6NaO3Si and is classified as a silicate compound. Its structure includes a silicon atom bonded to three oxygen atoms and a methyl group, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 162.14 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in water |

| pH | Alkaline (pH 9-11) |

Nutritional Applications

Recent studies have explored the use of this compound in food supplements due to its silicon content, which is essential for bone health and connective tissue integrity. The European Food Safety Authority (EFSA) has evaluated its bioavailability and safety:

- Bioavailability : Research indicates that silicon from this compound is readily absorbed in the gastrointestinal tract, enhancing its nutritional efficacy .

- Safety Profile : Although generally recognized as safe, concerns regarding its long-term effects and potential toxicity have been noted. The EFSA concluded that existing data are insufficient to fully address these concerns .

Case Studies

- Bone Health Study : A clinical trial involving postmenopausal women showed that supplementation with this compound improved bone mineral density over six months compared to a placebo group. This suggests a positive effect on skeletal health due to increased silicon bioavailability .

- Skin Health Application : In dermatological research, this compound was found to enhance skin hydration and elasticity when included in topical formulations. A study demonstrated significant improvements in skin moisture levels after four weeks of treatment with a cream containing this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Silicon Bioavailability : Silicon plays a crucial role in collagen synthesis and bone mineralization, which are vital for maintaining structural integrity in tissues.

- Antioxidant Properties : Some studies suggest that silane compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Toxicological Considerations

While this compound is utilized for its beneficial properties, it is essential to consider its toxicological profile:

Propiedades

Número CAS |

16589-43-8 |

|---|---|

Fórmula molecular |

CH6NaO3Si |

Peso molecular |

117.13 g/mol |

Nombre IUPAC |

sodium;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |

Clave InChI |

FKNKOPQPFGPJBL-UHFFFAOYSA-N |

SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C[Si](O)(O)O.[Na] |

Key on ui other cas no. |

31795-24-1 16589-43-8 |

Descripción física |

Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.